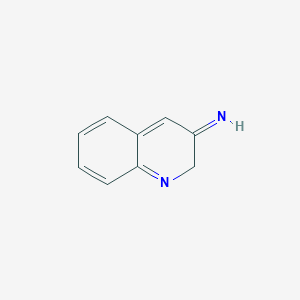
3(2H)-Quinolinimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Quinolinimine is a heterocyclic compound that features a quinoline ring system with an imine group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Quinolinimine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzaldehyde with an appropriate nitrile in the presence of a base, leading to the formation of the quinoline ring system. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Analyse Chemischer Reaktionen
Types of Reactions
3(2H)-Quinolinimine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form quinoline N-oxide.
Reduction: The imine group can be reduced to form 3-aminoquinoline.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Quinoline N-oxide
Reduction: 3-Aminoquinoline
Substitution: Various substituted quinolines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3(2H)-Quinolinimine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable ring system and reactivity.
Wirkmechanismus
The mechanism of action of 3(2H)-Quinolinimine involves its interaction with various molecular targets, including enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the quinoline ring can intercalate with DNA, affecting transcription and replication processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: Lacks the imine group but shares the quinoline ring system.
Isoquinoline: Similar structure but with the nitrogen atom in a different position.
Pyridazine: Contains two nitrogen atoms in the ring but lacks the imine group.
Uniqueness
3(2H)-Quinolinimine is unique due to the presence of the imine group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
Eigenschaften
CAS-Nummer |
496926-78-4 |
|---|---|
Molekularformel |
C9H8N2 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2H-quinolin-3-imine |
InChI |
InChI=1S/C9H8N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-5,10H,6H2 |
InChI-Schlüssel |
TYKBASBVACVZAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=N)C=C2C=CC=CC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
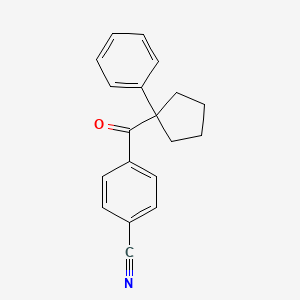
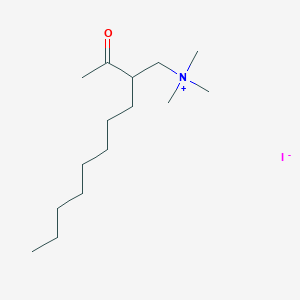
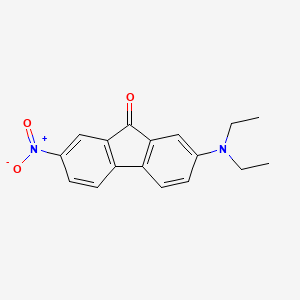
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
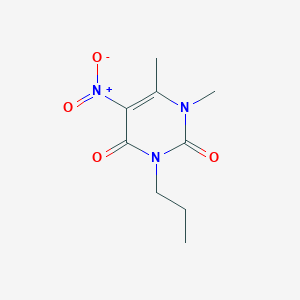
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
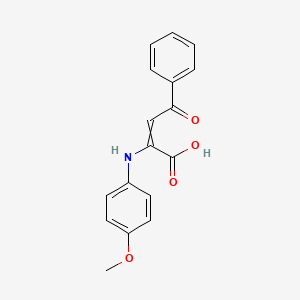
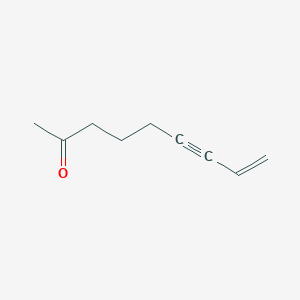
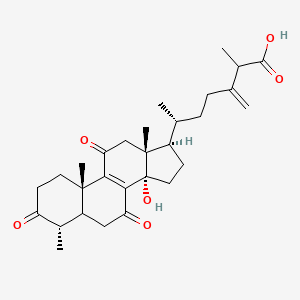
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)
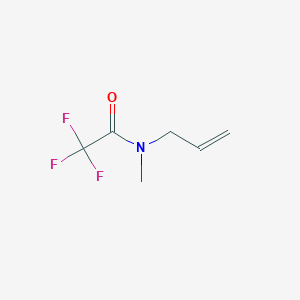
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
